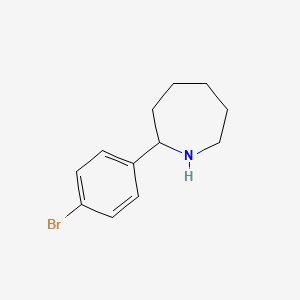
tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
The compound tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the study of chemical reactions and molecular structures. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives is well-documented in the literature. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with key transformations such as debenzylation and ring hydrogenation . Another study reported the synthesis of anti-inflammatory pyrrolidin-2-ones, which included the formation of a compound with a tert-butyl group and a methoxy(methyl)carbamoyl moiety . These methods could potentially be adapted for the synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by spectroscopic methods such as NMR. For example, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra, revealing information about the conformational equilibrium of these compounds . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was elucidated, showing that the pyrrolidinone ring adopts an envelope conformation . These studies provide a framework for analyzing the molecular structure of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives with various reagents can lead to a variety of products. For instance, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yielded peroxidic intermediates, which could be further reacted with nucleophiles to produce substituted pyrroles . This indicates that tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, revealed intermolecular hydrogen bonding patterns . Additionally, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular interactions . These findings can be used to infer the properties of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, such as solubility, melting point, and potential for forming crystals.
Scientific Research Applications
Chemical Synthesis and Precursor Roles
- tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate serves as a chemical precursor in the synthesis of various compounds. For example, it has been used in the synthesis of 5-substituted pyrroles, which are precursors of prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Prodigiosin is a tripyrrole molecule with potential applications in cancer therapy and immunosuppression.
Crystallography and Structural Analysis
- The compound has been characterized in various studies for its crystal and molecular structure. For instance, research on the synthesis, characterization, and thermal, X-ray, and DFT analyses of related compounds provides insights into their molecular and crystal structure, stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
Potential in Drug Development
- While explicit mention of its direct role in drug development is limited, the structural characteristics of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate contribute to research in medicinal chemistry. For instance, the study of similar compounds in synthesizing anti-inflammatory agents highlights its relevance in the context of drug synthesis and pharmacological research (Ikuta et al., 1987).
Material Science and Applied Chemistry
- Its use in material science and applied chemistry is evident from studies focusing on its synthesis and characterization in different contexts. For example, its role in the synthesis of Schiff base compounds suggests applications in material science and the development of novel materials (Naveen et al., 2007).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRHJIGNMLCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


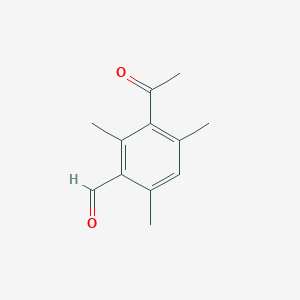

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
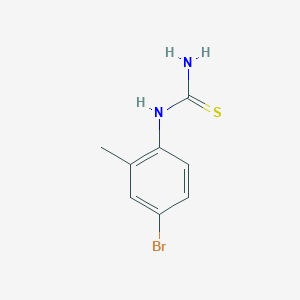
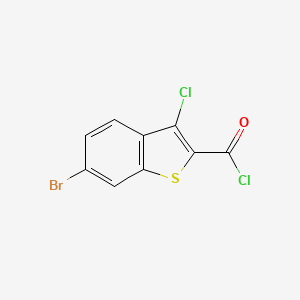
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
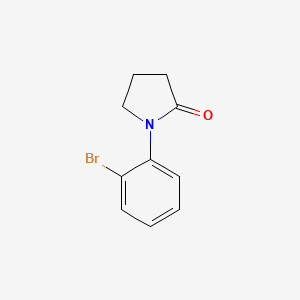

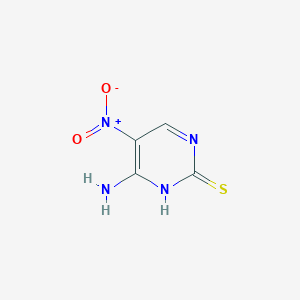

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
